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Compound of Interest

Compound Name: H-Gly-Tyr-Gly-OH

Cat. No.: B15600345 Get Quote

Introduction

H-Gly-Tyr-Gly-OH, also known as Glycyl-L-tyrosyl-glycine, is a tripeptide with the sequence

Glycine-Tyrosine-Glycine.[1] Due to the presence of a tyrosine residue, which can act as an

electron donor, this peptide is of significant interest for its potential antioxidant properties.

Aromatic amino acids like tyrosine are key to the radical scavenging capabilities of peptides.

This document provides a comprehensive overview of the application of H-Gly-Tyr-Gly-OH in

various antioxidant assays, complete with detailed experimental protocols for researchers,

scientists, and drug development professionals. While direct experimental data for this specific

tripeptide is limited in publicly available literature, the provided protocols are based on well-

established methods for evaluating the antioxidant capacity of peptides.

Predicted Antioxidant Potential

Quantitative Structure-Activity Relationship (QSAR) models for antioxidant peptides

consistently highlight the importance of tyrosine residues. The phenolic group of tyrosine can

donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain

reactions. The position of tyrosine within the peptide sequence can also influence its

antioxidant activity. Therefore, H-Gly-Tyr-Gly-OH is a promising candidate for antioxidant

applications in pharmaceuticals, nutraceuticals, and cosmetics.[1][2]

In Vitro Antioxidant Capacity Assessment
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A variety of in vitro assays are essential to determine the direct radical scavenging and

reducing capabilities of H-Gly-Tyr-Gly-OH. These assays are based on different mechanisms

of antioxidant action, providing a comprehensive chemical profile of its antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to

the stable DPPH radical, leading to its neutralization.[3] The reduction of DPPH is observed by

a color change from purple to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
The ABTS assay evaluates the ability of an antioxidant to scavenge the pre-generated ABTS

radical cation (ABTS•+).[4] Similar to the DPPH assay, the reduction of the radical cation

results in a loss of color, which is monitored spectrophotometrically. This assay is suitable for

both hydrophilic and lipophilic antioxidants.[5]

Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous

iron (Fe²⁺) at a low pH.[6] The formation of a colored ferrous-tripyridyltriazine complex is

measured spectrophotometrically.[5]

Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from

damage by peroxyl radicals.[4][7] The antioxidant capacity is quantified by measuring the

decay of fluorescence over time.

Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by

considering factors such as cellular uptake, metabolism, and localization of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay
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The CAA assay measures the ability of a compound to prevent the formation of the fluorescent

compound dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorodihydrofluorescein

diacetate (DCFH-DA) by peroxyl radicals within cells, such as HepG2 cells.

Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the

antioxidant assays for H-Gly-Tyr-Gly-OH.

Table 1: In Vitro Antioxidant Activity of H-Gly-Tyr-Gly-OH

Assay Parameter
Result (for H-Gly-
Tyr-Gly-OH)

Positive Control
(e.g., Trolox,
Ascorbic Acid)

DPPH Scavenging IC₅₀ (µg/mL) Experimental Value Experimental Value

Scavenging (%) at X

conc.
Experimental Value Experimental Value

ABTS Scavenging IC₅₀ (µg/mL) Experimental Value Experimental Value

TEAC (Trolox

Equivalents)
Experimental Value 1.0

FRAP
FRAP Value (µmol

Fe²⁺/g)
Experimental Value Experimental Value

ORAC
ORAC Value (µmol

TE/g)
Experimental Value Experimental Value

Table 2: Cellular Antioxidant Activity of H-Gly-Tyr-Gly-OH
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Assay Cell Line Parameter
Result (for H-
Gly-Tyr-Gly-
OH)

Positive
Control (e.g.,
Quercetin)

CAA HepG2 IC₅₀ (µg/mL)
Experimental

Value

Experimental

Value

CAA Value (µmol

QE/g)

Experimental

Value

Experimental

Value

Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
a. Materials:

H-Gly-Tyr-Gly-OH

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Trolox or Ascorbic Acid (positive control)

96-well microplate

Microplate reader

b. Procedure:

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

Sample and Standard Preparation: Prepare a stock solution of H-Gly-Tyr-Gly-OH in a

suitable solvent (e.g., water, PBS). Prepare serial dilutions to obtain a range of

concentrations. Prepare similar dilutions for the positive control.

Assay:

Add 100 µL of the DPPH solution to each well of a 96-well plate.
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Add 100 µL of the sample dilutions or standards to the respective wells.

For the blank, add 100 µL of the solvent instead of the sample.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

c. Calculation:

Percentage of scavenging activity (%) = [(A₀ - A₁) / A₀] × 100

Where A₀ is the absorbance of the control (DPPH solution without sample), and A₁ is the

absorbance of the sample.

IC₅₀ Value: The concentration of the sample required to scavenge 50% of the DPPH radicals

is determined by plotting the percentage of scavenging activity against the sample

concentration.

Protocol 2: ABTS Radical Cation Scavenging Assay
a. Materials:

H-Gly-Tyr-Gly-OH

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

Potassium persulfate

Ethanol or PBS

Trolox (positive control)

96-well microplate

Microplate reader

b. Procedure:
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Preparation of ABTS•⁺ solution:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•⁺.[5]

Before use, dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ±

0.02 at 734 nm.[5]

Sample and Standard Preparation: Prepare dilutions of H-Gly-Tyr-Gly-OH and Trolox as

described in the DPPH assay protocol.

Assay:

Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

Add 10 µL of the sample dilutions or Trolox standards to the respective wells.[5]

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[5]

Measurement: Measure the absorbance at 734 nm.

c. Calculation:

Calculate the percentage of scavenging activity and the IC₅₀ value as described for the

DPPH assay.

TEAC (Trolox Equivalent Antioxidant Capacity): The TEAC value is calculated from the

Trolox standard curve and expressed as µmol of Trolox equivalents per gram of the peptide.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP)
Assay
a. Materials:

H-Gly-Tyr-Gly-OH

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Testing_the_Antioxidant_Capacity_of_3_Hydroxyechinenone.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Testing_the_Antioxidant_Capacity_of_3_Hydroxyechinenone.pdf
https://www.benchchem.com/product/b15600345?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Testing_the_Antioxidant_Capacity_of_3_Hydroxyechinenone.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Testing_the_Antioxidant_Capacity_of_3_Hydroxyechinenone.pdf
https://www.benchchem.com/product/b15600345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetate buffer (300 mM, pH 3.6)

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

Ferric chloride (FeCl₃) solution (20 mM in water)

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

96-well microplate

Microplate reader

b. Procedure:

Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a

10:1:1 (v/v/v) ratio. Pre-warm the reagent to 37°C before use.[5]

Standard Preparation: Prepare a standard curve of FeSO₄ (0-1000 µM) in water.[5]

Assay:

Add 20 µL of the sample dilutions or FeSO₄ standards to the respective wells of a 96-well

plate.

Add 180 µL of the pre-warmed FRAP reagent to each well.[5]

Incubation: Incubate the plate at 37°C for 30 minutes.[5]

Measurement: Measure the absorbance at 593 nm.[5]

c. Calculation:

FRAP Value: Calculate the FRAP value from the FeSO₄ standard curve and express the

results as µmol of Fe²⁺ equivalents per gram of H-Gly-Tyr-Gly-OH.[5]

Protocol 4: Cellular Antioxidant Activity (CAA) Assay
a. Materials:
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H-Gly-Tyr-Gly-OH

HepG2 cells (or other suitable cell line)

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

Quercetin (positive control)

Black 96-well plate with a clear bottom

Fluorescence microplate reader

b. Procedure:

Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and

allow them to adhere for 24 hours.

Treatment:

Remove the culture medium and wash the cells with PBS.

Treat the cells with 100 µL of the sample or control dilutions and incubate for 1 hour at

37°C.[5]

DCFH-DA Staining: Remove the treatment medium and add 100 µL of 25 µM DCFH-DA

solution in PBS to each well. Incubate for 1 hour at 37°C in the dark.[5]

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS.

Add 100 µL of 600 µM AAPH solution in PBS to induce oxidative stress.[5]
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Fluorescence Measurement: Immediately measure the fluorescence intensity every 5

minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535

nm using a fluorescence microplate reader.[5]

c. Calculation:

Calculate the area under the curve (AUC) for the fluorescence kinetics.

CAA Unit = 100 – (∫SA / ∫CA) × 100

Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

The IC₅₀ value is the concentration of the sample required to inhibit 50% of the AAPH-

induced fluorescence.

Results can also be expressed as quercetin equivalents (QE).

Visualization of Methodologies and Pathways
Caption: Workflow for assessing the antioxidant activity of H-Gly-Tyr-Gly-OH.

Caption: Potential antioxidant mechanisms of H-Gly-Tyr-Gly-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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